In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid
In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid is limited in publicly available literature. Much of the following information is based on the known properties of the more common (E)-isomer, general principles of organic chemistry, and data from structurally related compounds.
Core Chemical Properties
(Z)-2-Cyano-3-(p-tolyl)acrylic acid, also known as (Z)-α-cyano-p-methylcinnamic acid, is an organic compound featuring a carboxylic acid group, a nitrile group, and a p-tolyl substituent attached to an acrylic acid backbone. The "(Z)" designation indicates that the p-tolyl group and the carboxylic acid group are on the same side of the carbon-carbon double bond.
Physicochemical Data
A summary of the available and estimated physicochemical data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid is presented in Table 1. Data for the more widely studied (E)-isomer is included for comparison.
| Property | (Z)-2-Cyano-3-(p-tolyl)acrylic acid | (E)-2-Cyano-3-(p-tolyl)acrylic acid |
| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol | 187.19 g/mol |
| CAS Number | 1424390-73-7 (isomer unspecified) | 20374-48-5[1][2] |
| Appearance | Likely a solid | Solid |
| Melting Point | Not available | Data not consistently available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in many organic solvents |
| pKa | Estimated to be around 2-3 | Estimated to be around 2-3 |
Synthesis and Purification
The primary synthetic route to 2-cyano-3-(p-tolyl)acrylic acid is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]
General Experimental Protocol: Knoevenagel Condensation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).
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Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of the product.
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Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Note on Stereoselectivity: The Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer. To potentially increase the yield of the (Z)-isomer, photochemical isomerization of the (E)-isomer can be explored. This would involve dissolving the (E)-isomer in a suitable solvent and irradiating it with UV light of an appropriate wavelength. The resulting mixture of isomers would then require separation, for example, by column chromatography.
Caption: A general workflow for the synthesis and purification of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.
Spectroscopic and Analytical Data
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
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Vinylic Proton: A singlet for the vinylic proton. The chemical shift of this proton is a key differentiator between the (Z) and (E) isomers. In the (Z)-isomer, this proton is expected to be shielded compared to the (E)-isomer due to the anisotropic effect of the cis-carboxylic acid group, and thus should appear at a relatively upfield chemical shift.
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Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
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Methyl Protons: A singlet around δ 2.3-2.5 ppm for the tolyl methyl group.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.
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Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.
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Olefinic Carbons: Two signals for the double bond carbons.
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Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
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Methyl Carbon: A signal around δ 20-25 ppm for the tolyl methyl group.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.
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C=C Stretch: An absorption band in the region of 1620-1640 cm⁻¹ for the carbon-carbon double bond.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 187.19). High-resolution mass spectrometry would confirm the elemental composition.
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Fragmentation Pattern: Common fragmentation pathways would include the loss of CO₂, H₂O, and cleavage of the tolyl group.
Biological Activity and Potential Applications
The biological activities of 2-cyanoacrylic acid derivatives are diverse, with applications ranging from herbicides and antimicrobials to medical tissue adhesives.[6][7][8][9]
Tyrphostin Analogs and Kinase Inhibition
Structurally, (Z)-2-Cyano-3-(p-tolyl)acrylic acid shares features with a class of compounds known as tyrphostins , which are known inhibitors of protein tyrosine kinases (PTKs).[10][11][12] For example, Tyrphostin AG17 is a well-studied inhibitor of the epidermal growth factor receptor (EGFR) kinase.[11][12][13] These compounds often feature a substituted benzylidene moiety linked to a malononitrile or cyanoacrylic acid derivative.
The inhibition of PTKs is a key mechanism in the development of anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This blocks the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for tyrphostin-like compounds.
Stability and Reactivity
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Polymerization: Like other acrylic acid derivatives, (Z)-2-Cyano-3-(p-tolyl)acrylic acid may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[14]
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Isomerization: The (Z)-isomer is generally less thermodynamically stable than the (E)-isomer and may convert to the (E)-form upon heating or exposure to acidic or basic conditions.
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Decarboxylation: At high temperatures, decarboxylation may occur.
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Reactivity of Functional Groups: The carboxylic acid and nitrile groups can undergo their characteristic chemical transformations.
Conclusion
(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a compound of interest due to its structural similarity to biologically active molecules like tyrphostins. While specific experimental data for this isomer is not abundant, its properties can be inferred from related compounds. The Knoevenagel condensation provides a viable synthetic route, although achieving high selectivity for the (Z)-isomer may require specialized conditions or post-synthesis isomerization. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the area of kinase inhibition for drug development.
References
- 1. 20374-48-5|(E)-2-Cyano-3-(p-tolyl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
